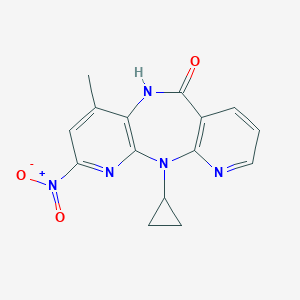

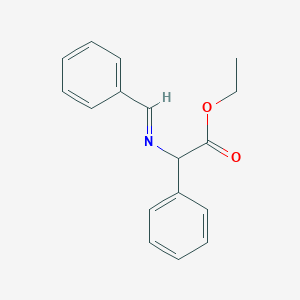

N-Benzylidene-DL-phenylglycine Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzylidene-DL-phenylglycine Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Ethyl 2-(benzylideneamino)-2-phenylacetate and its derivatives play a crucial role in the synthesis of complex organic molecules. Hodges et al. (2004) demonstrated its utility in the base-promoted cyclization process leading to the formation of spirocyclic lactones, showcasing its versatility in organic synthesis (Hodges, Wang, & Riley, 2004). Similarly, Limbach et al. (2004) developed an efficient synthesis method for cyclopropylideneacetates, highlighting the compound's role as a building block for organic synthesis (Limbach, Dalai, & Meijere, 2004).

Antimicrobial and Antifungal Activities

The compound has also been explored for its potential in developing antimicrobial and antifungal agents. Shipilovskikh et al. (2014) investigated its recyclization reactions, which could lead to novel compounds with potential biological activities (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014). Additionally, compounds derived from Ethyl 2-(benzylideneamino)-2-phenylacetate have been evaluated for their antifungal activity, suggesting its application in pharmaceutical research (Toraskar, Kadam, & Kulkarni, 2009).

Material Science and Catalysis

In material science, the compound's derivatives have been used in the fabrication of polymers with specific properties. Jellema et al. (2010) conducted rhodium-mediated stereospecific carbene polymerization using ethyl diazoacetate derivatives, including Ethyl 2-(benzylideneamino)-2-phenylacetate, to create polymers with potential applications in various industries (Jellema, Jongerius, et al., 2010).

Enzymatic Resolution and Biocatalysis

Kasture et al. (2005) highlighted the role of the compound in enzymatic resolution processes, demonstrating its importance in the selective production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Mechanism of Action

Target of Action

Ethyl 2-(benzylideneamino)-2-phenylacetate is a complex compound that may interact with multiple targets in the bodyCompounds with similar structures, such as phenethylamine, have been found to interact with various receptors in the human body, including the trace amine-associated receptor 1 (htaar1) . This receptor plays a crucial role in regulating monoamine neurotransmission .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to the hTAAR1 receptor and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Biochemical Pathways

For instance, phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .

Result of Action

For instance, phenethylamine acts as a central nervous system stimulant in humans .

Properties

IUPAC Name |

ethyl 2-(benzylideneamino)-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPYPCFPVBVOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439339 |

Source

|

| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77290-52-9 |

Source

|

| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)

![ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-](/img/structure/B137553.png)